molecular formula C8H9N3OS B181946 4-Hydroxybenzaldehyde thiosemicarbazone CAS No. 5339-74-2

4-Hydroxybenzaldehyde thiosemicarbazone

Cat. No. B181946
CAS RN: 5339-74-2
M. Wt: 195.24 g/mol
InChI Key: AWWJQGRWJATWTH-UHFFFAOYSA-N
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Description

4-Hydroxybenzaldehyde thiosemicarbazone is a compound that is derived from the reaction of 4-hydroxybenzaldehyde and thiosemicarbazide . It has a linear formula of C8H9N3OS and a molecular weight of 195.244 .


Synthesis Analysis

Thiosemicarbazones are usually produced by condensation of a thiosemicarbazide with an aldehyde or ketone . In the case of 4-Hydroxybenzaldehyde thiosemicarbazone, it is likely synthesized through a similar process involving 4-hydroxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of 4-Hydroxybenzaldehyde thiosemicarbazone consists of a thiosemicarbazone unit, which is an organosulfur compound with the formula H2NC(S)NHN=CR2 . The CSN3 core atoms are coplanar .


Chemical Reactions Analysis

Thiosemicarbazones undergo various chemical reactions, including desulfurization reactions influenced by factors such as pH, presence of oxidant reactants, redox processes, solvent effects, temperature, and electromagnetic radiation . They can also form highly stable metal–organic complexes .

Scientific Research Applications

  • Synthesis and Characterization : It's used in synthesizing and characterizing complexes, such as the silver(I) complex with triphenylphosphine, showcasing its potential in materials science and coordination chemistry (Khalaji et al., 2020).

  • Antityrosinase Activity : It exhibits significant inhibitory effects on enzyme activities and melanoma production in cells, suggesting its use in developing cosmetic additives and food preservatives (Chen et al., 2012).

  • Anticancer Properties : Certain derivatives show pronounced activity against human colorectal cell lines, indicating potential applications in cancer treatment (Hussein & Guan, 2015).

  • Anticorrosive Agent : Demonstrated as an effective anticorrosive agent for metals like carbon steel in acidic environments, useful in industrial applications (Albuquerque, 2017).

  • Therapeutic Agent for Gliomas : Certain platinum complexes of 2-hydroxybenzaldehyde thiosemicarbazone inhibit the growth of glioma cells, suggesting potential in glioma therapy (Patole et al., 2005).

  • DNA Interaction and Leukemia Inhibition : Exhibits selective inhibition of leukemia cells growth and potential interactions with DNA (Chumakov et al., 2014).

  • Anticholinesterase Activity : Some derivatives show promising inhibitory activity against cholinesterase enzymes, relevant for Alzheimer’s disease treatment (Khan et al., 2023).

  • Cytotoxicity and Apoptotic Studies : Certain silver(I) complexes exhibit cytotoxic activity against human tumor cells, providing insights into cancer treatment (Silva et al., 2020).

  • Antibacterial and Antifungal Activity : Metal complexes of thiosemicarbazone Schiff base show significant antibacterial and antifungal activities (Melha, 2008).

  • Spectroscopic and Electrochemical Studies : Ruthenium(II) complexes with N4-methyl thiosemicarbazone derivatives are studied for their potential as anti-trypanosomal agents (Rodrigues et al., 2008).

Safety And Hazards

While specific safety and hazard information for 4-Hydroxybenzaldehyde thiosemicarbazone is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Thiosemicarbazones, including 4-Hydroxybenzaldehyde thiosemicarbazone, have potential applications in various fields. For instance, transition metals complexed with thiosemicarbazides, thiocarbohydrazides, and their corresponding carbazones have been studied for their use in catalysis . Furthermore, the development of new anticancer drugs with high efficacy and low side effects is still urgently needed, and thiosemicarbazones could play a role in this research .

properties

IUPAC Name

[(E)-(4-hydroxyphenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-1-3-7(12)4-2-6/h1-5,12H,(H3,9,11,13)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDRFCOUGSBGNI-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=S)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzaldehyde thiosemicarbazone

CAS RN

5339-74-2
Record name 4-Hydroxybenzaldehyde thiosemicarbazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3555
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxybenzaldehyde thiosemicarbazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.885
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
DES Silva, AB Becceneri, JVB Santiago… - Dalton …, 2020 - pubs.rsc.org
… In this work, we have used vanillin thiosemicarbazones (3-methoxy-4-hydroxybenzaldehyde thiosemicarbazone) O-alkylated with N-ethylmorpholine and N-ethylpiperidine moieties to …
Number of citations: 13 pubs.rsc.org
XM Yang - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
… The Zn atom is coordinated by four O atoms of acac groups and one S atom of the HBT (4-hydroxybenzaldehyde thiosemicarbazone) ligand to form a distorted square pyramid (Fig.1). …
Number of citations: 2 scripts.iucr.org
MA Albuquerque, MCC de Oliveira… - International Journal of …, 2017 - electrochemsci.org
… PP and IES tests showed that 2-hydroxybenzaldehyde-thiosemicarbazone can act as a mixed corrosion inhibitor at a more efficient than 4-hydroxybenzaldehyde–thiosemicarbazone …
Number of citations: 12 www.electrochemsci.org
A Dehno Khalaji, E Shahsavani, M Dusek… - Iranian Journal of …, 2020 - ijcce.ac.ir
Thiosemicarbazone ligand 4Hbatsc= 4-hydroxybenzaldehyde-thiosemicarbazone and its silver (I) complex [Ag (PPh3) 3 (4Hbatsc)] NO3 were synthesized and characterized by …
Number of citations: 3 www.ijcce.ac.ir
BZ Sibuh, P Taneja, S Khanna - bioRxiv, 2020 - biorxiv.org
Background/Aim Breast cancer is one of the world’s leading cause of deaths in women. This study evaluated the in-vitro anticancer activity of different thiosemicarbazones (HacTSc, …
Number of citations: 1 www.biorxiv.org
AD Khalaji, E Shahsavani, M Dusek… - Journal of the Iranian …, 2019 - Springer
… Characterization of the complex and its ligand (EHB-tsc = 3-ethoxy-4-hydroxybenzaldehyde-thiosemicarbazone) was performed using elemental analysis, FT-IR, 1 H and 13 C-NMR, UV…
Number of citations: 1 link.springer.com
BZ Sibuh, S Khanna, P Taneja, P Sarkar, NK Taneja - Life Sciences, 2021 - Elsevier
… Synthesis of 4-hydroxybenzaldehyde thiosemicarbazone (4-HBTSc) 4-Hydroxybenzaldehyde thiosemicarbazone (4-HBTSc) was prepared using previously reported procedure [49] …
Number of citations: 23 www.sciencedirect.com
KK Verma, PS Gupta, K Solanki… - World Journal of …, 2015 - researchgate.net
A series of four novel Cobalt (II) aryl thiosemicarbazones complexes having the general composition [Co (L1) 2Cl2],[Co (L2) 2Cl2],[Co (L3) 2Cl2] and [Co (L4) 2Cl2]{where L1= 4-…
Number of citations: 14 www.researchgate.net
M Martínez-Estévez, S García-Fontán, S Argibay-Otero… - Molecules, 2022 - mdpi.com
The reaction of [Ru 2 Cl 2 (μ-Cl) 2 (η 6 -p-cymene) 2 ] with two thiosemicarbazones obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-…
Number of citations: 1 www.mdpi.com
KP Satheesh, VS Rao - Journal of Advanced Scientific Research, 2015 - sciensage.info
… Stock solution of the reagent: 0.195 g of recrystallized sample of the reagent 4-hydroxybenzaldehyde thiosemicarbazone was dissolved in DMF in a 100 ml volumetric flask to obtain the …
Number of citations: 2 sciensage.info

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